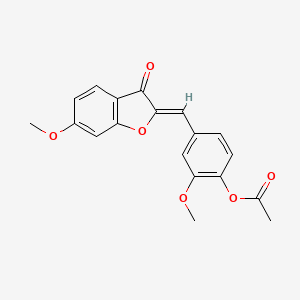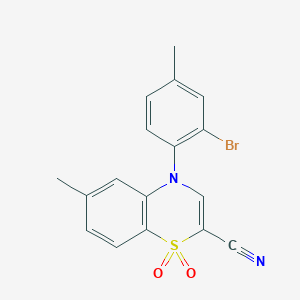
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, also known as DAPH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Acting Drugs
- Chemical groups like piperidines and carboxamides have been identified as potential lead molecules for synthesizing compounds with CNS activity. These functional groups are known to be involved in a wide range of CNS effects, including depression, euphoria, and convulsion (Saganuwan, 2017).
Antitubercular Activity
- Compounds structurally related to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide have been evaluated for their anti-tubercular activity against various strains of M. tuberculosis. These compounds exhibited significant anti-TB activity and were non-cytotoxic, presenting a starting point for the rational design of new leads for anti-TB drugs (Asif, 2014).
Enzyme Inhibition for Diabetes Mellitus Treatment
- Piperidine derivatives are noted for their role in inhibiting DPP IV, a protein involved in the inactivation of incretin molecules. This inhibition is a validated target for treating type 2 diabetes mellitus, suggesting that compounds like this compound could have potential applications in diabetes treatment (Mendieta et al., 2011).
Chemokine Receptor Antagonists
- Piperidine derivatives, including compounds similar to this compound, have been studied as antagonists for the chemokine receptor CCR3. This receptor is implicated in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Antagonists for this receptor, which includes various chemical classes of piperidine derivatives, are believed to provide a valuable approach for treating these conditions (Willems & IJzerman, 2009).
Synthesis of N-heterocycles
- Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the stereoselective synthesis of amines and derivatives, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. This methodology points towards potential applications in synthesizing N-heterocycles, a structural motif present in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Enzymatic Treatment of Organic Pollutants
- The enzymatic approach using oxidoreductive enzymes, along with redox mediators, has been shown to be effective in the degradation of various organic pollutants. This process, which involves enhancing the efficiency of degradation, suggests potential applications in environmental remediation and waste treatment (Husain & Husain, 2007).
Propiedades
IUPAC Name |
4-(2-bromo-4-methylphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-3-5-15(14(18)7-11)20-10-13(9-19)23(21,22)17-6-4-12(2)8-16(17)20/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQGJNIKWRHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=C(C=C(C=C3)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

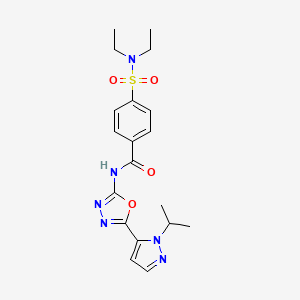
![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)
![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)
![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)
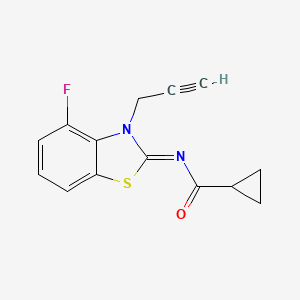
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

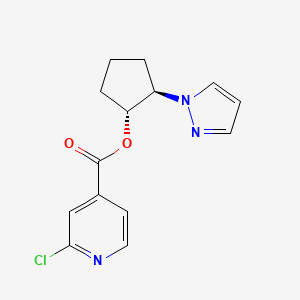
![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)
